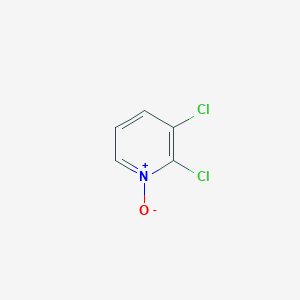![molecular formula C9H4Br2S2 B1592172 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 258527-25-2](/img/structure/B1592172.png)
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Übersicht
Beschreibung
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is a chemical compound with the molecular formula C9H2Br2OS2 . It is used as a building block in the synthesis of low-band gap polymers, and is an intermediate for high-performance organic photovoltaics and organic field-effect transistors .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” consists of a total of 19 bonds. There are 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophene rings .Physical And Chemical Properties Analysis
The predicted boiling point of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is 402.7±45.0 °C, and its density is 2.104 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Application 1: Organic Electronics
- Summary of the Application : 4H-cyclopenta[2,1-b:3,4-b′]dithiophene, also known as CPDT, which shares a similar structure with 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene, has been used as a building block for organic field effect transistors and organic electronics . Its rigid coplanar structure favors π−π intermolecular interactions and it has good electron-donating properties .
Application 2: Synthesis of New Compounds
- Summary of the Application : 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene has been used in the synthesis of new compounds. For example, it was used in the alkylation of 4H-cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions . It was also used in the design and synthesis of a promising hole transporting material (HTM) using the 4,4′-spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] derivative (spiro-CPDT) as the core .
Application 3: Synthesis of Hole Transporting Material
- Summary of the Application : This compound has been used in the design and synthesis of a promising hole transporting material (HTM) using the 4,4′-spirobi[cyclopenta[2,1-b:3,4-b’]dithiophene] derivative (spiro-CPDT) as the core .
Application 4: Alkylation in Aqueous Conditions
- Summary of the Application : A new and highly convenient method to perform alkylation of 4H-cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions has been reported. This method was also extended to successfully perform alkylation of 2,6-dibromo-4H-cyclopenta[2,1-b:3,4-b’]dithiophene for the first time .
Application 5: Synthesis of 4H-Cyclopenta[1,2-b:5,4-b’]dithiophen-4-one
- Summary of the Application : This compound has been used in the synthesis of 4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one .
Application 6: Synthesis of Luminescence Technology Corp
Safety And Hazards
Zukünftige Richtungen
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” has been used in the synthesis of polymers for organic electronics. For example, the CPDT backboned polymer, CPE-K, has been incorporated as the electron hole transporting layer (HTL) in the polymer/fullerene BHJ and perovskite solar cells . This suggests potential future directions in the development of high-performance organic photovoltaics and organic field-effect transistors .
Eigenschaften
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGLGXROCRIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609984 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
258527-25-2 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)



![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)






![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)